1-Butene, 3-butoxy-2-methyl-
Description
Significance of Branched Alkyl Ethers in Contemporary Chemical Research
Branched alkyl ethers are of considerable interest in various fields of chemical research and industry. Their molecular architecture, specifically the branching in the alkyl chains, can significantly influence their physical properties. acs.org This structural complexity allows for the fine-tuning of characteristics such as solvency, viscosity, and boiling point.
In the context of materials science and industrial applications, branched ethers are explored for their potential use as solvents and fuel additives. solubilityofthings.combritannica.com For instance, methyl t-butyl ether (MTBE), a well-known branched ether, has been used as a gasoline additive to increase octane (B31449) levels. britannica.com Furthermore, the interaction of branched ether structures with other molecules is a subject of study in electrolyte solutions for battery technology, where the shape and size of the ether molecules can affect ion solvation and mobility. acs.org The synthesis of complex ethers is also a key area of research, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods. pharmiweb.com
Structural Classification of 1-Butene (B85601), 3-butoxy-2-methyl- within Unsaturated Ether Systems
The structure of 1-Butene, 3-butoxy-2-methyl- places it into several distinct chemical categories. At its core, it is an ether, defined by the C-O-C linkage. wikipedia.org Ethers can be broadly classified as symmetrical, where the two organic groups attached to the oxygen are identical, or asymmetrical if they are different. byjus.comwikipedia.org Given the two different groups attached to its ether oxygen—a butoxy group and a 2-methyl-1-butenyl group—1-Butene, 3-butoxy-2-methyl- is classified as an asymmetrical ether.
Furthermore, the presence of a carbon-carbon double bond (C=C) in one of its alkyl chains means it is an unsaturated ether. The molecule's IUPAC name, 3-butoxy-2-methylbut-1-ene, precisely describes this structure:
"but-1-ene" indicates a four-carbon chain with a double bond starting at the first carbon.
"2-methyl" specifies a methyl group attached to the second carbon of this chain.
"3-butoxy" denotes that a butoxy group (-O-CH₂CH₂CH₂CH₃) is attached to the third carbon of the butene chain. nih.gov
This combination of an ether functional group and an alkene functional group makes it a bifunctional molecule.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 3-butoxy-2-methylbut-1-ene nih.gov |
| Molecular Formula | C₉H₁₈O nih.gov |
| Molecular Weight | 142.24 g/mol nih.gov |
| CAS Number | 56585-28-5 nih.gov |
Research Trajectories and Academic Relevance of Alkene-Ether Hybrid Molecules
Molecules that contain both an alkene and an ether functional group, such as 1-Butene, 3-butoxy-2-methyl-, are of academic interest due to their dual reactivity. The presence of two distinct functional groups within the same molecule opens up diverse possibilities for chemical transformations.
Research in this area often focuses on the synthesis of such hybrid molecules. The methods for forming ethers from alkenes are well-established, including the acid-catalyzed addition of alcohols to alkenes and alkoxymercuration-demercuration reactions. masterorganicchemistry.com These synthetic strategies are fundamental topics in organic chemistry education and research, illustrating key reaction mechanisms like electrophilic addition. masterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-butoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C9H18O/c1-5-6-7-10-9(4)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
JRVFSWDOZZJZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butene, 3 Butoxy 2 Methyl and Analogous Structures
Direct Etherification Reactions and Alkyl Group Introduction
Direct methods for constructing the core ether linkage and introducing the necessary alkyl substituents remain fundamental in organic synthesis. These approaches often involve the reaction of alcohol and alkene precursors under specific catalytic conditions.
Acid-Catalyzed Etherification Approaches for Butoxy Moiety Incorporation
Acid-catalyzed etherification represents a primary industrial method for producing alkyl ethers from alkenes and alcohols. ugr.es The synthesis of 1-Butene (B85601), 3-butoxy-2-methyl- or its isomers via this route would conceptually involve the reaction of a methyl-substituted butene with butanol in the presence of an acid catalyst. The mechanism is initiated by the protonation of the alkene's double bond by the acid catalyst, forming a carbocation intermediate. mdpi.com This electrophilic species is then attacked by the nucleophilic hydroxyl group of the butanol molecule. mdpi.com A final deprotonation step regenerates the acid catalyst and yields the target ether.
The reaction of n-butenes generally requires more severe conditions, such as higher temperatures and pressures, compared to the etherification of more reactive alkenes like isobutene. ugr.es Various acid catalysts can be employed, including strong mineral acids like sulfuric acid and solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15). ugr.esnih.gov Solid acids are often preferred as they offer advantages in terms of catalyst separation, reusability, and reduced corrosion issues. The reaction is reversible, and to drive the equilibrium towards the ether product, it is often necessary to remove water as it forms.
An alternative, related method is alkoxymercuration-demercuration, which also achieves the addition of an alcohol across a double bond. chemistrysteps.com This two-step process involves the reaction of the alkene with an alcohol in the presence of a mercury salt (e.g., mercuric acetate), followed by a reduction step (e.g., with sodium borohydride) to remove the mercury. chemistrysteps.com A key advantage of this method is that it proceeds without the carbocation rearrangements that can sometimes occur under strictly acidic conditions, thus offering greater control over regioselectivity. chemistrysteps.com
Table 1: Comparison of Acid Catalysts in Alkene Etherification
| Catalyst | Type | Typical Reaction Temperature | Key Advantages | Source(s) |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous (Liquid) | 40°C - 120°C | Low cost, high acidity. | ugr.es |
| Amberlyst-15 | Heterogeneous (Solid) | 60°C - 100°C | Easy separation and reuse, reduced corrosion. | nih.gov |
| S100/S200 Resins | Heterogeneous (Solid) | ~100°C | Effective for etherification of glycerol (B35011) with butene. | nih.gov |
| Mercuric Acetate | Homogeneous (Reagent) | Varies | Prevents carbocation rearrangements, high regioselectivity. | chemistrysteps.com |
Nucleophilic Substitution Strategies for Ether Linkage Formation
The Williamson ether synthesis, developed in 1850, is a cornerstone of ether formation and operates via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org This reaction involves the coupling of an alkoxide ion with an organohalide or other substrate with a good leaving group (e.g., a tosylate). wikipedia.orgmasterorganicchemistry.com
For the synthesis of 1-Butene, 3-butoxy-2-methyl-, two primary Williamson disconnections are possible:
Route A: Reaction of a sodium butoxide (formed by deprotonating butanol with a strong base like sodium hydride) with a 2-methyl-substituted allylic halide (e.g., 3-chloro-2-methyl-1-butene).
Route B: Reaction of a sodium 2-methylbut-3-en-2-oxide (formed from the corresponding alcohol) with a butyl halide (e.g., 1-bromobutane).
The SN2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon. wikipedia.org Consequently, the reaction is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The use of secondary or tertiary alkyl halides often leads to competing E2 elimination reactions, resulting in the formation of alkenes as major byproducts. wikipedia.orglibretexts.org Given that the target structure contains substitution near the reactive centers in either disconnection, careful selection of reactants and optimization of reaction conditions (e.g., temperature, solvent) are crucial to favor substitution over elimination. wikipedia.org
Table 2: Williamson Ether Synthesis Pathways for 1-Butene, 3-butoxy-2-methyl-
| Pathway | Nucleophile (Alkoxide) | Electrophile (Halide) | Potential Challenge | Source(s) |
|---|---|---|---|---|
| Route A | Sodium Butoxide | 3-Chloro-2-methyl-1-butene (B1656227) (Allylic/Secondary) | Competition from elimination due to secondary halide character. | wikipedia.orgmasterorganicchemistry.com |
| Route B | Sodium 2-methylbut-3-en-2-oxide (Tertiary Alkoxide) | 1-Bromobutane (Primary) | Steric hindrance from the tertiary alkoxide could slow the reaction. | wikipedia.orgmasterorganicchemistry.com |
Strategies for Alkene Functionalization and Methyl Group Installation
The introduction of the methyl group at the C2 position requires specific functionalization strategies. Modern organic chemistry offers several powerful methods for the difunctionalization of alkenes, where two different groups are added across the double bond. A copper-catalyzed methylalkoxy difunctionalization of alkenes has been reported, using a peroxide as the methyl source and an alcohol as the nucleophile. researchgate.net In this process, a methyl radical is generated, which adds to the alkene, followed by the addition of the alkoxy group, potentially allowing for the simultaneous installation of the methyl group and the butoxy ether linkage onto a butene precursor. researchgate.net
Another advanced strategy is the direct hydromethylation of an alkene. nih.gov This can be achieved using Tebbe's reagent to form a titanacyclobutane intermediate from the alkene. nih.gov Subsequent protonolysis of this intermediate results in the net addition of a methyl group and a hydrogen atom across the double bond with high regioselectivity. nih.gov This method could be envisioned for converting a simpler butene derivative into the required 2-methylbutene backbone prior to etherification. nih.gov The functionalization of C–H bonds is another approach, where a specific C–H bond is targeted for replacement, for instance, with a methyl group, although this is often applied to more complex molecules. nih.gov
Olefin Metathesis and Cross-Coupling Reactions in Targeted Synthesis
Advanced catalytic systems have revolutionized the construction of C-C and C-O bonds, offering high efficiency and selectivity under mild conditions. These methods provide powerful alternatives to classical synthetic routes.
Advanced Catalytic Systems for C-C and C-O Bond Formation
Cross-coupling reactions, particularly those enabled by nickel and copper catalysts, are powerful tools for forming C-O ether bonds. rsc.orgacs.org While many early examples focused on the synthesis of diaryl ethers, the principles have been extended to aliphatic systems. rsc.org Nickel-based catalysts, for instance, have been developed for the cross-coupling of acetals with organohalides to generate dialkyl ethers under mild, base-free conditions. nih.gov Such a strategy could be adapted for the synthesis of complex ethers like 1-Butene, 3-butoxy-2-methyl-.
Olefin metathesis is another transformative reaction in organic synthesis that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes based on ruthenium, molybdenum, or tungsten. wikipedia.org This reaction could be employed in a cross-metathesis reaction between two simpler olefins to construct the carbon skeleton of the target molecule. For example, a reaction between 1-butene and a suitably substituted, butoxy-containing alkene could, in principle, generate the desired product skeleton. The development of catalysts with high activity and selectivity, such as Grubbs and Schrock catalysts, has made these transformations highly predictable and applicable to complex molecule synthesis. wikipedia.orgcaltech.edu
Table 3: Selected Advanced Catalytic Systems for Bond Formation
| Catalyst Type | Bond Formed | Reaction Type | Key Features | Source(s) |
|---|---|---|---|---|
| Copper-based | C-O | Oxidative Cross-Coupling | Can couple aldehydes and ethers; operates under mild conditions. | rsc.org |
| Nickel-based | C-O | Cross-Coupling | Enables coupling of aryl ethers; can activate stable C-O bonds. | acs.orgresearchgate.net |
| Nickel/bpp Ligand | C-C (leading to ethers) | Cross-Coupling | Couples acetals with aryl iodides; functional group tolerant. | nih.gov |
| Grubbs/Schrock Catalysts | C=C | Olefin Metathesis | Redistributes alkene fragments; high functional group tolerance. | wikipedia.orgcaltech.edu |
Organometallic Reagent Application in Stereoselective Synthesis
The synthesis of a specific stereoisomer of 1-Butene, 3-butoxy-2-methyl- necessitates stereoselective reactions. Organometallic reagents are central to achieving this control. Copper-catalyzed C-H allylic alkylation of terminal alkenes using organometallic reagents like Grignard reagents (organomagnesium) or organozinc compounds provides a direct route to installing alkyl groups at the allylic position with high regio- and stereoselectivity. nih.gov This method could be used to introduce the methyl group onto a butene derivative, creating the chiral center with a defined configuration. nih.gov
The chemistry of crotyl organometallic reagents (derived from butene) is also highly useful for the stereoselective synthesis of substituted alkenes. libguides.com For example, the reaction of a crotylboron or crotyltin reagent with an aldehyde can generate homoallylic alcohols with excellent diastereoselectivity, which can then be further elaborated into the target ether. The stereochemical outcome is often dependent on the geometry (E/Z) of the crotyl reagent and the specific metal used. researchgate.net Furthermore, organosilicon reagents, such as allylic silanes, can be used in stereoselective annulation reactions to construct complex cyclic and acyclic structures, showcasing another avenue for precise stereochemical control during synthesis. acs.org
Table 4: Application of Organometallic Reagents in Stereoselective Synthesis
| Organometallic Reagent | Metal | Typical Application | Potential Role in Synthesis | Source(s) |
|---|---|---|---|---|
| Grignard Reagents | Mg | Allylic Alkylation | Stereoselective installation of the 2-methyl group. | nih.govlibguides.com |
| Organozinc Reagents | Zn | Allylic Alkylation | Alternative to Grignard reagents, often with different selectivity. | nih.gov |
| Organoboron Reagents | B | Crotylation of Aldehydes | Stereoselective formation of the substituted butene backbone. | researchgate.net |
| Allylic Silanes | Si | [3+2] Annulation | Key for stereocontrolled construction of the carbon skeleton. | acs.org |
Multicomponent Reactions and Domino Processes for Structural Complexity
The pursuit of synthetic efficiency, atom economy, and molecular complexity has driven the development of advanced chemical strategies. Among these, multicomponent reactions (MCRs) and domino (or cascade) processes are exceptionally powerful tools. These reactions allow for the construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates and minimizing waste. While specific literature on the application of these methods for the direct synthesis of 1-Butene, 3-butoxy-2-methyl- is not extensively documented, the principles can be applied to construct its core structure and analogous allylic ethers.
Multicomponent reactions are convergent processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all starting materials. acs.orgresearchgate.net This approach offers significant advantages in efficiency and is widely used in the synthesis of diverse compound libraries. nih.gov Domino reactions, as defined by Tietze, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents, where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov
Application of Multicomponent Reactions (MCRs) in Allylic Ether Synthesis
The synthesis of allylic ethers, such as 1-Butene, 3-butoxy-2-methyl-, involves the formation of at least one C-C bond and one C-O bond. MCRs are ideally suited for such transformations. A hypothetical multicomponent strategy for assembling a structure analogous to 1-Butene, 3-butoxy-2-methyl- could involve the coupling of an aldehyde, an alkene or alkyne precursor, and an alcohol.
For instance, a palladium-catalyzed three-component reaction could theoretically couple a vinyl species, an organic halide, and an alcohol (n-butanol) to generate the desired scaffold. Isocyanide-based multicomponent reactions, like the Ugi or Passerini reactions, are renowned for their ability to generate high levels of molecular complexity from simple building blocks, although their standard products are α-amino amides or α-acyloxy carboxamides, respectively. acs.orge-bookshelf.de However, modifications and post-condensation transformations of these reaction products can lead to a wide variety of structures.
Recent advancements have focused on developing novel MCRs that expand the scope of accessible molecules. For example, copper-catalyzed stereodivergent α-addition of yne-allylic esters has been developed for multicomponent reactions, demonstrating the precise control over regioselectivity and stereoselectivity in complex transformations. chemrxiv.org Similarly, multicomponent processes have been investigated for transforming allylic alcohols into functionalized carbonyls, highlighting the versatility of these reactions in manipulating allylic frameworks. core.ac.ukdiva-portal.org
The table below illustrates hypothetical research findings for a multicomponent approach to synthesize analogous allylic ether structures, based on documented efficiencies of related catalytic systems.
| Entry | Aldehyde/Ketone Component | Alkene/Alkyne Source | Alcohol | Catalyst System | Proposed Product Structure | Yield (%) |
| 1 | Isobutyraldehyde | Vinylmagnesium bromide | n-Butanol | Pd(OAc)₂ / Ligand | 1-Butene, 3-butoxy-2-methyl- | 65 |
| 2 | Acetone | Propargyl chloride | n-Butanol | CuI / Base | 2-Methyl-4-(butoxy)pent-1-ene | 72 |
| 3 | Formaldehyde | Isoprene | n-Butanol | Ni(COD)₂ / PCy₃ | 4-Butoxy-3-methyl-1-butene | 58 |
| 4 | Isobutyraldehyde | Allyl chloride | n-Butanol | InCl₃ | 1-Butene, 3-butoxy-2-methyl- | 75 |
Note: This table is illustrative and based on typical yields for analogous multicomponent reactions. The reactions are hypothetical pathways to the target compound.
Domino Reactions for the Construction of Substituted Butenes
Domino processes offer an elegant pathway to complex molecular architectures by orchestrating a sequence of intramolecular or intermolecular reactions. nih.gov The synthesis of a substituted alkene like 1-Butene, 3-butoxy-2-methyl- via a domino strategy could be envisioned through several routes, such as a domino cyclization/elimination sequence or a process involving a key rearrangement. rsc.orgacs.org
An example from the literature describes a domino process for creating functionally dense quaternary carbons through palladium-catalyzed decarboxylative transformation of vinyl cyclic carbonates. acs.org This type of reaction generates a multisubstituted allylic scaffold in a stereocontrolled manner. A conceptually similar process could be designed to generate the 2-methyl-1-butene (B49056) backbone, followed by an in-situ etherification with butanol. Another relevant approach involves the domino bromo-cyclization and elimination of homoallylic trichloroacetimidates to furnish substituted butene derivatives. rsc.org
A hypothetical domino sequence for 1-Butene, 3-butoxy-2-methyl- could start with a precursor that undergoes a metal-catalyzed isomerization or rearrangement to form the substituted butene core, which is then trapped by n-butanol. For example, a cleverly designed enyne could undergo a skeletal rearrangement and subsequent etherification in a one-pot process.
The following table presents hypothetical data for the synthesis of analogous substituted butenes using domino strategies, reflecting the high efficiency often observed in such processes.
| Entry | Starting Material | Catalyst/Reagent | Key Domino Steps | Proposed Product Structure | Yield (%) |
| 1 | 2-Methyl-1,3-butadienyl acetate | Pd(PPh₃)₄ / NaOBu | Decarboxylative Allylation / Etherification | 1-Butene, 3-butoxy-2-methyl- | 80 |
| 2 | 3-Methyl-3-hydroxy-1-pentyne | AuCl₃ / n-Butanol | Meyer-Schuster Rearrangement / Etherification | 4-Butoxy-4-methyl-2-pentene | 78 |
| 3 | (E)-3-Methyl-1-phenylpent-1-en-4-yn-3-ol | TiCl₄ / n-Butanol | Rupe Rearrangement / Cationic Trapping | (E)-4-Butoxy-3-methyl-1-phenyl-1,2-pentadiene | 68 |
| 4 | 2-Methyl-3-buten-2-ol | Acid catalyst / n-Butanol | Allylic Rearrangement / Etherification | 1-Butene, 3-butoxy-2-methyl- | 71 |
Note: This table is illustrative, presenting hypothetical domino pathways and plausible yields based on established reaction classes.
By leveraging the principles of multicomponent and domino reactions, it is possible to devise highly efficient and elegant synthetic routes toward complex targets like 1-Butene, 3-butoxy-2-methyl- and its structural analogs, even where direct precedent is absent.
Mechanistic Investigations of Chemical Transformations Involving 1 Butene, 3 Butoxy 2 Methyl
Mechanistic Studies of Alkene Reactivity in Substituted Butenes
The presence of a 2-methyl group and a 3-butoxy group significantly influences the reactivity of the 1-butene (B85601) double bond. These substituents affect the electron density of the π-system and the stability of potential reactive intermediates, thereby dictating the pathways of various addition reactions.
Electrophilic Addition Pathways and Carbocation Rearrangements
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophile. libretexts.org The reaction of 1-Butene, 3-butoxy-2-methyl- with an electrophile, such as a protic acid (H-X), proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.org
The initial step is the protonation of the double bond. According to Markovnikov's rule, the proton adds to the less substituted carbon (C1) to form the more stable carbocation at the more substituted carbon (C2). pearson.com In the case of 1-Butene, 3-butoxy-2-methyl-, this leads to the formation of a tertiary carbocation, which is a relatively stable intermediate.
While tertiary carbocations are generally stable, they can undergo rearrangement if a more stable carbocation can be formed. masterorganicchemistry.com Such rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. pressbooks.publibretexts.org For instance, the reaction of 3-methyl-1-butene (B165623) with HCl yields not only the expected product, 2-chloro-3-methylbutane, but also a significant amount of the rearranged product, 2-chloro-2-methylbutane, because the initially formed secondary carbocation rearranges to a more stable tertiary carbocation via a hydride shift. pressbooks.pub In the case of 1-Butene, 3-butoxy-2-methyl-, the initial carbocation is already tertiary. A rearrangement would only be favorable if it led to an even more stable species, for example, one stabilized by resonance, which is not readily apparent in this structure. Therefore, rearrangements are less likely compared to additions to less substituted butenes, and the reaction is expected to predominantly yield the direct addition product.
Table 1: Predicted Products of Electrophilic Addition to Substituted Butenes.
| Reactant | Reagent | Initial Carbocation | Rearrangement | Final Product(s) |
|---|---|---|---|---|
| 3-Methyl-1-butene | HCl | Secondary | Yes (Hydride Shift) | 2-Chloro-3-methylbutane & 2-Chloro-2-methylbutane pressbooks.pub |
| 3,3-Dimethyl-1-butene | HCl | Secondary | Yes (Methyl Shift) | 3-Chloro-2,2-dimethylbutane & 2-Chloro-2,3-dimethylbutane msu.edu |
Pericyclic and Cycloaddition Reactions of the Butene Moiety
Pericyclic reactions are concerted processes that occur through a cyclic transition state. libretexts.org The substituted butene moiety of 1-Butene, 3-butoxy-2-methyl- can participate in several types of pericyclic reactions, most notably cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. libretexts.org 1-Butene, 3-butoxy-2-methyl- can act as a dienophile. The reaction rate is typically enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups, or vice versa. libretexts.org The 2-methyl group on the butene is electron-donating, which would make it more reactive toward an electron-deficient diene (e.g., hexachlorocyclopentadiene). The butoxy group's ether oxygen also has lone pairs that can participate in resonance, further influencing the electron density of the double bond.
[2+2] Cycloaddition: The reaction of two alkene molecules to form a cyclobutane (B1203170) ring is a [2+2] cycloaddition. libretexts.org While thermally forbidden for many simple alkenes, these reactions can often be initiated photochemically. libretexts.org Irradiation with light can excite an electron in the alkene to a higher energy molecular orbital, changing the orbital symmetry and allowing the concerted reaction to proceed.
Ene Reaction: This is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). chemrxiv.org While 1-Butene, 3-butoxy-2-methyl- itself does not have allylic hydrogens on the main chain, the butoxy group does, which could potentially participate in intramolecular ene reactions under certain conditions.
Table 2: Types of Pericyclic Reactions for the Butene Moiety.
| Reaction Type | Description | Key Requirement | Expected Stereochemistry |
|---|---|---|---|
| [4+2] Cycloaddition | A diene and a dienophile form a cyclohexene (B86901) ring. | Concerted mechanism, often requires thermal activation. libretexts.org | Highly stereospecific (syn addition). msu.edu |
| [2+2] Cycloaddition | Two alkenes form a cyclobutane ring. | Often requires photochemical activation. libretexts.org | Stereochemistry depends on the excited state involved. |
| Ene Reaction | An alkene with an allylic hydrogen reacts with an enophile. | Concerted mechanism with a six-membered transition state. chemrxiv.org | Stereospecific. |
Reaction Pathways of the Butoxy Ether Linkage
The ether linkage in 1-Butene, 3-butoxy-2-methyl- is generally stable and unreactive compared to the alkene moiety. However, under specific conditions, such as in the presence of strong acids or oxidizing agents, it can undergo cleavage or degradation.
Acid-Catalyzed Ether Cleavage Mechanisms
Ethers can be cleaved by strong acids, typically HBr or HI, through nucleophilic substitution pathways. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation, the mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. vaia.com
SN2 Pathway: If the halide ion attacks the less sterically hindered alkyl group (the n-butyl group), it will follow an SN2 mechanism. This would result in the formation of 1-iodobutane (B1219991) (or 1-bromobutane) and 2-methyl-1-buten-3-ol. This is a likely pathway as it involves attack at a primary carbon. libretexts.org
SN1 Pathway: If the C-O bond to the butene moiety cleaves first, it would form a secondary carbocation at C3. This carbocation could then be attacked by the halide ion. This pathway is less favored than the SN2 attack on the primary butyl group, but it might compete. Ethers with tertiary alkyl groups readily cleave via an SN1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orgvaia.com
Given the structure of 1-Butene, 3-butoxy-2-methyl-, the SN2 cleavage producing an alkyl halide from the butoxy group and an alcohol from the butene backbone is the more probable route.
Oxidative Degradation Pathways and Intermediate Species Characterization
The oxidative degradation of ethers, such as di-n-butyl ether, often occurs via a free-radical autoxidation mechanism, particularly at elevated temperatures or upon exposure to initiators. mdpi.com The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent (alpha) to the ether oxygen, as these C-H bonds are weakened.
For 1-Butene, 3-butoxy-2-methyl-, hydrogen abstraction can occur at two different alpha-positions: one on the butoxy chain and one on the butene backbone (C3). This initial step forms a carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxyl radical, which can subsequently abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the radical chain.
These hydroperoxides are key intermediates. acs.org They are often unstable and can decompose to form a variety of smaller, more stable molecules, including aldehydes, ketones, and alcohols. For example, studies on di-n-butyl ether oxidation have identified numerous products, including butyraldehyde, butanoic acid, and various cyclic ethers. mdpi.com The degradation of the butoxy group in 1-Butene, 3-butoxy-2-methyl- would likely lead to similar products, alongside products from the degradation of the butene portion of the molecule.
Table 3: Potential Intermediates and Products in the Oxidative Degradation of 1-Butene, 3-butoxy-2-methyl-.
| Intermediate/Product Type | Specific Example(s) | Formation Pathway |
|---|---|---|
| Carbon Radical | Radical at Cα of butoxy group or C3 of butene chain | H-atom abstraction from the parent molecule. mdpi.com |
| Peroxyl Radical | ROO• | Reaction of carbon radical with O₂. |
| Hydroperoxide | ROOH | H-atom abstraction by a peroxyl radical. acs.org |
| Carbonyl Compounds | Butyraldehyde, 2-methyl-1-buten-3-one | Decomposition of hydroperoxide intermediates. mdpi.com |
| Alcohols | Butanol, 2-methyl-1-buten-3-ol | Decomposition or reduction of intermediates. |
Bacterial degradation pathways have also been studied for related compounds like 2-butoxyethanol. In these biological systems, degradation often starts with the oxidation of a primary alcohol group to a carboxylic acid (2-butoxyacetic acid), followed by cleavage of the ether bond. nih.govnih.gov
Isomerization and Rearrangement Phenomena in Butene-Ether Systems
The isomerization and rearrangement of butene ethers, such as 1-Butene, 3-butoxy-2-methyl-, are complex processes influenced by catalyst properties and reaction conditions. These transformations can be broadly categorized into two main types: skeletal isomerization, which involves the rearrangement of the carbon backbone, and positional isomerization, which concerns the migration of the double bond within the molecule.
Skeletal Isomerization Mechanisms Over Acidic Catalysts
Skeletal isomerization of butene derivatives over acidic catalysts, particularly zeolites, is a widely studied field, primarily driven by the industrial demand for isobutene. While direct research on 1-Butene, 3-butoxy-2-methyl- is limited, the fundamental mechanisms established for butene isomerization provide a strong basis for understanding its behavior. The presence of the butoxy and methyl groups is expected to influence the reaction pathways, but the core principles involving carbocation intermediates remain central.
The skeletal isomerization of butenes can proceed through two primary mechanistic pathways: a monomolecular and a bimolecular mechanism. The prevalence of each mechanism is highly dependent on the catalyst structure, its acidity, and the reaction conditions. utwente.nlgoogle.com
Monomolecular Mechanism:
The monomolecular mechanism involves the transformation of a single butene molecule and is favored on catalysts with small pores and a high density of strong Brønsted acid sites, such as ferrierite (FER) zeolites. rsc.orgacs.org This pathway is believed to proceed through a series of steps involving protonation, cyclization, and rearrangement of carbocation intermediates.
For 1-Butene, 3-butoxy-2-methyl-, the proposed monomolecular mechanism would initiate with the protonation of the double bond by a Brønsted acid site on the catalyst surface. This would lead to the formation of a secondary carbocation. This carbocation can then undergo a series of rearrangements. One proposed pathway involves the formation of a protonated cyclopropane (B1198618) (PCP) intermediate. The rearrangement of this strained ring structure can lead to the formation of a more stable tertiary carbocation, which upon deprotonation, would yield a skeletally rearranged product.
Bimolecular Mechanism:
The bimolecular mechanism involves the reaction of two butene molecules and is more prevalent on catalysts with larger pores or on amorphous acidic materials. utwente.nl This pathway typically involves the dimerization of two butene molecules to form a C8 intermediate. This larger intermediate can then undergo skeletal rearrangement and subsequent cracking to produce isobutene and other products.
In the context of 1-Butene, 3-butoxy-2-methyl-, a bimolecular pathway would involve the dimerization of two molecules of the butene ether or its co-reaction with another olefin present in the system. The resulting larger ether intermediate would then undergo rearrangement and cracking on the acid sites of the catalyst. The steric hindrance imposed by the butoxy and methyl groups would likely influence the rate and selectivity of this pathway.
The choice between the monomolecular and bimolecular pathways is a subject of ongoing research and is influenced by factors such as catalyst deactivation. For instance, the formation of carbonaceous deposits ("coke") can block access to the internal acid sites of a zeolite, favoring a pseudo-monomolecular mechanism where the reaction occurs at the pore mouth in synergy with these deposits. nih.gov
Table 1: Comparison of Monomolecular and Bimolecular Skeletal Isomerization Mechanisms
| Feature | Monomolecular Mechanism | Bimolecular Mechanism |
| Reactants | Single butene molecule | Two butene molecules |
| Favored Catalysts | Small-pore zeolites (e.g., Ferrierite) | Large-pore zeolites, amorphous silica-alumina |
| Key Intermediates | Protonated cyclopropanes, secondary/tertiary carbocations, alkoxides | C8 carbocation intermediates |
| Reaction Locus | Primarily within catalyst pores or at pore mouths | Catalyst surface and larger pores |
| Selectivity | Generally higher selectivity to isobutene | Can lead to a wider range of products due to cracking |
Positional Isomerization of the Double Bond
Positional isomerization involves the migration of the carbon-carbon double bond within the molecule without altering the carbon skeleton. In the case of 1-Butene, 3-butoxy-2-methyl-, this would involve the transformation into other isomeric butene ethers, such as 2-Butene, 3-butoxy-2-methyl-. This type of isomerization is also catalyzed by acidic materials, although it can proceed under milder conditions compared to skeletal isomerization.
The mechanism for double bond isomerization typically proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the double bond by a Brønsted acid site, forming a carbocation. A subsequent deprotonation at an adjacent carbon atom then leads to the formation of the isomeric alkene.
For 1-Butene, 3-butoxy-2-methyl-, the process would be as follows:
Protonation: The double bond of 1-Butene, 3-butoxy-2-methyl- is protonated by an acid catalyst, forming a secondary carbocation at the C2 position.
Hydride Shift (optional): A 1,2-hydride shift could occur, though in this specific molecule, it would lead back to the same carbocation.
Deprotonation: A proton is abstracted from the C3 carbon, leading to the formation of a double bond between C2 and C3, resulting in the formation of 2-Butene, 3-butoxy-2-methyl-.
The presence of the butoxy group at the 3-position and the methyl group at the 2-position can influence the stability of the intermediate carbocation and the transition states involved in the protonation and deprotonation steps. The electron-donating nature of the alkyl and alkoxy groups can affect the electron density around the double bond and the stability of the resulting carbocation.
Studies on the isomerization of long-chain olefins have shown that both Brønsted and Lewis acid sites can catalyze double bond migration. lsu.edu The reaction can proceed through either an abstraction-addition (AB-AD) mechanism or an addition-abstraction (AD-AB) mechanism, depending on the nature of the acid site and the substrate. researchgate.net
Table 2: Potential Isomers from Positional Isomerization of 1-Butene, 3-butoxy-2-methyl-
| Starting Material | Potential Isomeric Product |
| 1-Butene, 3-butoxy-2-methyl- | 2-Butene, 3-butoxy-2-methyl- |
It is important to note that positional isomerization is often a competing and sometimes faster reaction than skeletal isomerization. The relative rates of these two processes are dependent on the catalyst, temperature, and other reaction parameters. In many catalytic systems, an equilibrium mixture of positional isomers is rapidly established before significant skeletal rearrangement occurs.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Butene, 3 Butoxy 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Microstructure Analysis
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-Butene (B85601), 3-butoxy-2-methyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for a complete structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and type of hydrogen and carbon environments in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 1-Butene, 3-butoxy-2-methyl- is expected to show distinct signals for the protons in the 2-methyl-1-butene (B49056) moiety and the butoxy group. The protons adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.3-3.7 ppm range. fiveable.me Protons on the terminal double bond (=CH₂) would appear as separate signals due to their different chemical environments. docbrown.info By integrating the area under each peak, the relative ratio of protons in each environment can be confirmed. docbrown.info
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, would display nine distinct singlet signals, corresponding to the nine unique carbon environments in the molecule. The carbons of the C=C double bond are expected at the lowest field (highest ppm value), generally in the 110-150 ppm range. docbrown.info The carbon atom bonded to the ether oxygen (C-O) would also be significantly downfield compared to other aliphatic carbons. hmdb.cahmdb.ca
Reaction Monitoring: NMR is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.org For the synthesis of 1-Butene, 3-butoxy-2-methyl-, the formation of the product could be tracked by the appearance of the characteristic downfield signal of the methine proton adjacent to the newly formed ether linkage. Conversely, in a reaction where the alkene functional group is consumed, the disappearance of the vinyl proton signals (~4.7-5.0 ppm) would indicate the extent of the reaction.
Predicted ¹H and ¹³C NMR Data for 1-Butene, 3-butoxy-2-methyl-
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| =CH₂ (vinyl) | ~4.8 - 5.0 | ~110 - 115 |
| C=C(CH₃) | --- | ~145 - 150 |
| CH₃-C=C | ~1.7 | ~20 - 25 |
| CH-O | ~3.6 - 3.8 | ~80 - 85 |
| CH₃-CH | ~1.1 | ~15 - 20 |
| O-CH₂- | ~3.4 - 3.6 | ~70 - 75 |
| -CH₂- | ~1.5 - 1.7 | ~30 - 35 |
| -CH₂- | ~1.3 - 1.5 | ~18 - 22 |
| -CH₃ | ~0.9 | ~13 - 15 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular framework. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through two or three bonds). sdsu.edu For 1-Butene, 3-butoxy-2-methyl-, a COSY spectrum would show a correlation trail along the entire butoxy chain, connecting the O-CH₂ protons to the adjacent CH₂, which in turn connects to the next CH₂, and finally to the terminal CH₃ group. It would also confirm the coupling between the methine proton (CH-O) and the methyl protons attached to it. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique would be used to definitively assign each proton signal to its corresponding carbon signal from the predicted data table, for example, linking the vinylic proton signals to the vinylic carbon signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.edu This is critical for connecting different functional groups. A key correlation would be observed between the protons of the O-CH₂ group of the butoxy chain and the methine carbon (CH-O) of the butene moiety, confirming the location of the ether linkage. youtube.comresearchgate.net
Expected Key 2D NMR Correlations for 1-Butene, 3-butoxy-2-methyl-
| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |
| COSY | O-CH₂-CH₂ - | O-CH₂ -CH₂- | Connectivity within the butoxy chain |
| HSQC | H ₂C=C | C H₂=C | Direct C-H bond assignment |
| HMBC | O-CH₂ - | C H-O | Confirms the ether linkage between the butoxy and butene fragments |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. fiveable.me
Infrared (IR) Spectroscopy: An IR spectrum of 1-Butene, 3-butoxy-2-methyl- would be dominated by absorptions corresponding to its two main functional groups: the alkene and the ether.
C-H stretching: Vibrations for sp²-hybridized carbons (=C-H) of the vinyl group are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene (B1212753) groups will absorb just below 3000 cm⁻¹. fiveable.me
C=C stretching: A characteristic absorption for the carbon-carbon double bond stretch is expected in the range of 1640-1680 cm⁻¹. docbrown.info
C-O-C stretching: The most intense and diagnostic peak for an aliphatic ether is the strong C-O stretching band, which typically appears in the 1000-1300 cm⁻¹ region. For a dialkyl ether, this is often found around 1100-1150 cm⁻¹. fiveable.meyoutube.com The IR spectra of ethers can be complex due to the influence of non-fundamental vibrational modes. acs.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. libretexts.org
The C=C double bond , being relatively non-polar, would give a strong and sharp signal in the Raman spectrum, confirming the presence of the alkene group. irdg.org
The C-O-C ether linkage , being more polar, would exhibit a weaker signal in the Raman spectrum compared to its strong absorption in the IR. Raman spectroscopy is also a powerful tool for in-situ reaction monitoring, for instance, by tracking the disappearance of the vinyl band during polymerization reactions. irdg.org
Predicted Vibrational Modes for 1-Butene, 3-butoxy-2-methyl-
| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
| =C-H Stretch | Alkene | ~3080 | Weak |
| C-H Stretch | Alkane/Alkyl | ~2850 - 2960 | Medium |
| C=C Stretch | Alkene | ~1650 | Strong |
| C-O-C Stretch | Ether | ~1120 (Strong, Broad) | Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns. nih.gov The molecular formula of 1-Butene, 3-butoxy-2-methyl- is C₉H₁₈O, corresponding to a nominal molecular weight of 142 g/mol . nih.gov
The molecular ion peak (M⁺) in the mass spectrum of an aliphatic ether is often weak or absent. blogspot.comwhitman.edu The fragmentation is typically dominated by two main pathways: cleavage of the C-O bond and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). whitman.eduyoutube.com
α-Cleavage: This is a characteristic fragmentation pathway for ethers that leads to the formation of a resonance-stabilized oxonium ion. whitman.edu Cleavage of the bond between the methine carbon and the adjacent vinyl carbon could produce a prominent fragment.
C-O Bond Cleavage: Cleavage of the ether C-O bond can result in the formation of a butyl cation ([C₄H₉]⁺) with an m/z of 57. This is often a significant peak for compounds containing a butoxy group. researchgate.net Another possibility is the formation of a C₅H₉⁺ fragment at m/z 69.
Expected Key Mass Fragments for 1-Butene, 3-butoxy-2-methyl-
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - C₂H₅]⁺ | α-Cleavage in butoxy group |
| 71 | [C₅H₁₁]⁺ | Loss of butoxy radical |
| 57 | [C₄H₉]⁺ | Butyl cation from C-O cleavage |
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental composition. The calculated exact mass for C₉H₁₈O is 142.135765 Da. nih.gov HRMS would be able to distinguish this ion from another species with the same nominal mass but a different elemental formula, such as C₈H₁₄O₂ (exact mass 142.09938 Da), thereby confirming the chemical formula.
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for identifying compounds within complex mixtures and for structural elucidation. researchgate.net It involves isolating a specific ion (the precursor ion), inducing its fragmentation, and then analyzing the resulting fragment ions (product ions). acs.org
This technique is particularly valuable for identifying and characterizing transient or low-concentration reaction intermediates without the need for purification. nih.govrsc.org If 1-Butene, 3-butoxy-2-methyl- were an intermediate in a multi-step synthesis, a sample from the reaction mixture could be analyzed by MS. The ion at m/z 142 could be selectively isolated, fragmented, and its characteristic product ions (e.g., m/z 57) detected. researchgate.net The resulting fragmentation pattern would serve as a fingerprint to confirm the presence and structure of the intermediate in the mixture. nih.gov
Chromatographic Techniques (GC, LC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental in the analytical workflow for assessing the purity of "1-Butene, 3-butoxy-2-methyl-" and analyzing its composition within various mixtures. Both Gas Chromatography (GC) and Liquid Chromatography (LC) offer distinct advantages for the separation and quantification of this compound and its potential isomers or impurities. The choice between GC and LC is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Purity assessment is critical, as isomers such as 2-methyl-1-butene and 3-methyl-1-butene (B165623) possess different physical and chemical properties. Chromatographic separation allows for the resolution of these closely related structures, ensuring the accurate identification and quantification of the target compound.
Given the volatile nature of "1-Butene, 3-butoxy-2-methyl-", Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for its analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.
The mass spectrum of "1-Butene, 3-butoxy-2-methyl-" exhibits a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) database includes mass spectral information for this compound, highlighting key mass-to-charge (m/z) ratios that are instrumental in its identification. nih.gov
Table 1: Key GC-MS Fragmentation Data for 1-Butene, 3-butoxy-2-methyl- nih.gov
| Property | Value |
|---|---|
| NIST Number | 159082 |
| Total Peaks | 95 |
| Top Peak (m/z) | 71 |
| 2nd Highest Peak (m/z) | 41 |
| 3rd Highest Peak (m/z) | 56 |
This data is based on the main library entry in the NIST Mass Spectrometry Data Center.
The base peak at m/z 71 and other significant fragments provide structural information that can be used to confirm the presence of "1-Butene, 3-butoxy-2-methyl-" in a sample.
For the analysis of "1-Butene, 3-butoxy-2-methyl-" in more complex, non-volatile, or thermally sensitive matrices, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) would be the method of choice. While specific research detailing the LC-HRMS analysis of this particular compound is not widely available in public literature, the principles of the technique are well-established for the analysis of similar organic molecules.
LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is suitable for a broader range of compounds than GC. When coupled with High-Resolution Mass Spectrometry, it allows for the determination of the elemental composition of the analyte and its fragments with very high accuracy. This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures.
In a hypothetical LC-HRMS analysis of a complex mixture containing "1-Butene, 3-butoxy-2-methyl-", the high resolving power of the mass spectrometer would enable the confident identification of the compound even in the presence of co-eluting substances. The accurate mass measurement would provide a high degree of certainty in its elemental composition, C9H18O. nih.gov
A comprehensive search for scholarly and scientific literature has revealed no specific computational and theoretical chemistry studies focused on the compound 1-Butene, 3-butoxy-2-methyl- .
As a result, it is not possible to generate the requested article with the specified detailed research findings, data tables, and analyses. The foundational scientific data required to populate the outlined sections on quantum chemical calculations, electronic structure, reactivity, and reaction kinetics modeling for this particular compound are not available in published research.
Searches for the application of the following methods to "1-Butene, 3-butoxy-2-methyl-" yielded no relevant results:
Ab Initio Methods (BAC-MP4, CCSD(T))
Density Functional Theory (DFT)
Transition State Theory (TST)
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory
Master Equation Simulations
Therefore, the requested content for the sections on "Computational and Theoretical Chemistry Studies of 1-Butene, 3-butoxy-2-methyl-" cannot be provided.
Computational and Theoretical Chemistry Studies of 1 Butene, 3 Butoxy 2 Methyl
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules. In the absence of specific experimental studies on 1-Butene (B85601), 3-butoxy-2-methyl-, MD simulations offer a valuable theoretical framework to predict its behavior at an atomistic level. Such simulations model the movement of atoms over time by numerically solving Newton's equations of motion, where the forces between atoms are described by a potential energy function known as a force field.
For a molecule like 1-Butene, 3-butoxy-2-methyl-, which contains both an ether linkage and an alkene group, a well-parameterized force field is crucial for accurate simulations. Standard force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often employed for simulations of organic molecules, including ethers. mdpi.comnih.govresearchgate.net These force fields contain parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that are derived from experimental data and high-level quantum mechanical calculations. researchgate.netnih.govethz.ch
A typical MD simulation of 1-Butene, 3-butoxy-2-methyl- would involve placing a number of these molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid phase. The system is then equilibrated to the desired temperature and pressure, after which a production simulation is run to collect trajectory data for analysis.
The flexibility of the butoxy and methyl-substituted butene chains allows the molecule to adopt various spatial arrangements or conformations. The conformational landscape of 1-Butene, 3-butoxy-2-methyl- is primarily dictated by the rotation around its single bonds. Of particular interest are the dihedral angles along the carbon backbone and the C-O-C-C linkage of the butoxy group.
Based on studies of analogous molecules like substituted butanes, key dihedral angles would be analyzed to determine the most stable conformers. nih.govlibretexts.orglibretexts.org For instance, the rotation around the C2-C3 bond of the butene core (C=C-C-O) would likely lead to distinct staggered (gauche and anti) and eclipsed conformations, with the staggered forms being more energetically favorable due to reduced steric hindrance. libretexts.orglibretexts.org
The population of different conformers can be quantified by analyzing the distribution of relevant dihedral angles from the MD trajectory. A hypothetical distribution of the primary dihedral angle in the butoxy chain might reveal the following populations, indicating the relative stability of each conformation under the simulated conditions.
| Conformation | Dihedral Angle Range (Degrees) | Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Anti (trans) | 150 to -150 | 65 | 0.00 |
| Gauche (+) | 30 to 90 | 18 | 0.75 |
| Gauche (-) | -90 to -30 | 17 | 0.80 |
This table is illustrative and based on general principles of conformational analysis for similar organic molecules.
In the liquid phase, the behavior of 1-Butene, 3-butoxy-2-methyl- is governed by its interactions with neighboring molecules. The primary intermolecular forces at play would be van der Waals interactions (specifically, London dispersion forces) and dipole-dipole interactions arising from the polar C-O-C ether linkage. stackexchange.com Unlike alcohols, ethers cannot act as hydrogen bond donors, which significantly affects their bulk properties.
The structure of the liquid and the spatial arrangement of molecules can be characterized using the radial distribution function, g(r). libretexts.orgwikipedia.org The g(r) describes the probability of finding another atom or molecule at a certain distance from a reference atom or molecule. wikipedia.orgstackexchange.com
For 1-Butene, 3-butoxy-2-methyl-, one could calculate the g(r) between the oxygen atoms of the ether groups on different molecules to understand their packing and ordering. A sharp first peak in the O-O g(r) would indicate a well-defined first solvation shell. The positions of these peaks provide insight into the average distances between interacting functional groups.
| Atom Pair | First Peak Position (Å) | Interpretation |
|---|---|---|
| Oxygen - Oxygen | 3.8 | Average distance between ether oxygen atoms of adjacent molecules, reflecting dipole-dipole alignment. |
| Center of Mass - Center of Mass | 5.5 | Average distance between the centers of mass of neighboring molecules, indicating overall molecular packing. |
| Alkene Carbon - Alkene Carbon | 4.5 | Preferred distance between the π-systems of adjacent molecules, influenced by dispersion forces. |
This table presents hypothetical data expected from an MD simulation analysis, drawing on typical intermolecular distances in organic liquids. researchgate.netresearchgate.net
By integrating the area under the first peak of the g(r), one can also determine the coordination number, which represents the average number of nearest neighbors around a central molecule. This provides further quantitative detail on the liquid's structure. These computational studies, while theoretical, provide a foundational understanding of the molecular-level properties and interactions of 1-Butene, 3-butoxy-2-methyl-, guiding further experimental and theoretical work.
Advanced Academic Applications of 1 Butene, 3 Butoxy 2 Methyl in Chemical Synthesis and Materials Science
Utilization as a Versatile Intermediate in Complex Organic Synthesis
The dual functionality of 1-Butene (B85601), 3-butoxy-2-methyl-—a terminal alkene and an ether—renders it a potentially valuable intermediate in multistep organic syntheses. Its synthesis could likely be achieved through established methods such as the Williamson ether synthesis or via the acid-catalyzed dehydration of a corresponding alcohol. study.compearson.com
Potential Synthetic Routes:
Williamson Ether Synthesis: This classic method would involve the reaction of a sodium butoxide with a 3-chloro-2-methyl-1-butene (B1656227) or a similar halogenated derivative. The Williamson ether synthesis is a robust and widely used method for preparing ethers and proceeds via an S(_N)2 mechanism, which is most effective with primary alkyl halides. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.comkhanacademy.org
Acid-Catalyzed Dehydration: An alternative route could be the acid-catalyzed dehydration of 3-butoxy-2-methyl-1-butanol. This elimination reaction would likely yield a mixture of alkene isomers, from which the desired 1-butene product would need to be separated. study.com
Once synthesized, the alkene moiety of 1-Butene, 3-butoxy-2-methyl- can undergo a variety of transformations, making it a versatile building block.
Table 1: Potential Synthetic Transformations of 1-Butene, 3-butoxy-2-methyl-
| Reaction | Reagents | Potential Product(s) | Significance |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH(_3)-THF2. H(_2)O(_2), NaOH | 3-Butoxy-2-methyl-1-butanol | Anti-Markovnikov addition of a hydroxyl group. |
| Oxymercuration-Demercuration | 1. Hg(OAc)(_2), H(_2)O2. NaBH(_4) | 1-(Butoxy)-2-methyl-2-butanol | Markovnikov addition of a hydroxyl group. |
| Epoxidation | m-CPBA | 2-(1-Butoxy-2-methylethyl)oxirane | Formation of a reactive epoxide ring for further functionalization. |
| Hydroformylation | CO, H(_2), Rh catalyst | 4-Butoxy-3-methylpentanal | Introduction of an aldehyde functionality. |
| Ozonolysis | 1. O(_3)2. DMS or Zn/H(_2)O | 2-Butoxy-1-propanal and Formaldehyde | Cleavage of the double bond to yield carbonyl compounds. |
The butoxy group can also influence the reactivity and selectivity of these reactions through steric and electronic effects. Furthermore, the ether linkage is generally stable under many reaction conditions but can be cleaved using strong acids like HBr or HI, providing another avenue for synthetic diversification. chegg.com
Exploration in the Development of Novel Polymeric Architectures and Materials
Functionalized olefins are of great interest as monomers for the synthesis of polymers with tailored properties. The presence of the butoxy side chain in 1-Butene, 3-butoxy-2-methyl- suggests its potential as a monomer or comonomer in polymerization reactions to create novel polymeric materials. google.comfrontiersin.org
The polymerization of 1-butene and its derivatives is well-established, often employing Ziegler-Natta or metallocene catalysts. nih.gov The incorporation of a 3-butoxy-2-methyl-1-butene monomer into a polyolefin backbone would introduce flexible ether side chains. These side chains could significantly impact the polymer's physical and chemical properties:
Increased Flexibility and Lower Glass Transition Temperature (Tg): The bulky and flexible butoxy groups would likely disrupt polymer chain packing, leading to a more amorphous material with a lower Tg compared to linear polyolefins.
Improved Solubility: The ether linkages would increase the polarity of the polymer, potentially improving its solubility in a wider range of organic solvents.
Functionalization Handle: The ether group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.
Adhesion and Surface Properties: The presence of ether oxygen atoms could enhance the adhesive properties of the polymer and modify its surface energy.
Research into the polymerization of functionalized butenes has demonstrated the feasibility of incorporating monomers with various side chains to create materials with unique characteristics, such as thermoplastic elastomers. nih.govresearchgate.net By analogy, polymers derived from 1-Butene, 3-butoxy-2-methyl- could find applications in areas such as adhesives, coatings, and specialty films.
Role in Fundamental Studies of Atmospheric Chemistry and Combustion Processes
Unsaturated ethers are a class of volatile organic compounds (VOCs) that can be emitted into the atmosphere from various sources. Understanding their atmospheric degradation and combustion chemistry is crucial for assessing their environmental impact.
Atmospheric Chemistry:
In the troposphere, the primary degradation pathways for unsaturated ethers are reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO(_3)), and ozone (O(_3)). uaeu.ac.ae For 1-Butene, 3-butoxy-2-methyl-, the reaction with OH radicals would likely be the dominant daytime loss process. The OH radical can either add to the double bond or abstract a hydrogen atom from the butoxy group. harvard.edursc.org
OH Radical Addition: This is typically the faster reaction pathway for alkenes, leading to the formation of a hydroxyl-substituted alkyl radical. This radical would then react with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can contribute to the formation of secondary organic aerosols (SOA) and ozone.
Hydrogen Abstraction: Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is also a possible pathway.
The reaction with ozone (ozonolysis) would cleave the double bond, leading to the formation of carbonyl compounds and a Criegee intermediate. These products can further influence atmospheric chemistry.
Combustion Processes:
Precursor for Specialty Chemicals and Advanced Functional Materials
The reactivity of the double bond and the presence of the ether group make 1-Butene, 3-butoxy-2-methyl- a potential precursor for a variety of specialty chemicals and advanced functional materials.
Table 2: Potential Specialty Chemicals Derived from 1-Butene, 3-butoxy-2-methyl-
| Target Compound Class | Synthetic Transformation | Potential Applications |
|---|---|---|
| Diols | Dihydroxylation (e.g., with OsO(_4)) | Solvents, plasticizers, precursors for polyesters. |
| Aldehydes and Carboxylic Acids | Ozonolysis followed by oxidative or reductive workup | Building blocks for pharmaceuticals, fragrances, and polymers. |
| Epoxides | Epoxidation (e.g., with m-CPBA) | Reactive intermediates for the synthesis of resins, adhesives, and surfactants. |
| Functionalized Alcohols | Hydroformylation followed by reduction | Solvents, detergents, and additives. |
The ability to introduce various functionalities through reactions at the double bond allows for the synthesis of a wide range of derivatives with potential applications in fine chemicals, agrochemicals, and pharmaceuticals. academyart.edu For example, the synthesis of 3-methyl-2-buten-1-al, a valuable intermediate for vitamins and fragrances, is achieved through the isomerization of 3-methyl-3-buten-1-al. google.com A similar strategy could potentially be applied to derivatives of 1-Butene, 3-butoxy-2-methyl-.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 1-Butene, 3-butoxy-2-methyl- in multicomponent mixtures?
To resolve co-elution challenges in gas chromatography (GC), employ high-resolution columns (e.g., capillary columns with polar stationary phases) and optimize temperature programming. For isomers like trans-2-butene or 1-butene, tandem mass spectrometry (MS/MS) or selective ion monitoring can mitigate peak overlaps . Calibration standards should account for matrix effects, and retention index matching with NIST databases improves identification accuracy .
Q. How can researchers assess the environmental persistence and biodegradability of 3-butoxy-2-methyl-1-butene?
Use standardized OECD 301 tests (e.g., dissolved organic carbon depletion) to evaluate ready biodegradability. For bioaccumulation potential, apply quantitative structure-activity relationship (QSAR) models to estimate log Kow and bioconcentration factors (BCF). Experimental BCF values for analogous compounds (e.g., 1-butene: BCF = 17.8) suggest low bioaccumulation risk .
Q. What safety protocols are critical for handling 3-butoxy-2-methyl-1-butene in laboratory settings?
Follow OSHA guidelines for volatile organic compounds: use fume hoods, inert gas purging, and explosion-proof equipment. Refer to SDS documentation for flammability limits (e.g., 1-butene/air mixtures require monitoring of equivalence ratios φ = 0.25–2) and ensure proper ventilation during combustion studies .
Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for such compounds?
Leverage gas-phase ion clustering experiments and high-precision calorimetry. NIST Chemistry WebBook provides validated ΔfH°gas values for structurally similar compounds (e.g., 2-methyl-2-butene: ΔfH°gas = -42.3 kJ/mol), supplemented by computational methods like G4 theory .
Q. What experimental setups are used to study atmospheric oxidation pathways?
Employ flow reactors with laser-induced fluorescence (LIF) or electron spin resonance (ESR) to detect peroxy radicals (RO2, HO2). For example, 1-butene ozonolysis experiments quantify radical yields under controlled NOx conditions .
Advanced Research Questions
Q. How can kinetic modeling resolve discrepancies in autoignition delays for 3-butoxy-2-methyl-1-butene under fuel-lean conditions?
Develop a hierarchical mechanism integrating resonance-stabilized radicals (e.g., propenyl, butenyl) and pressure-dependent rate rules. Sensitivity analysis for key reactions (e.g., C4H8-1 + O2 → C4H713 + HO2) reveals dominant pathways under φ = 0.5. Validate against jet-stirred reactor (JSR) data at 900–1440 K .
Q. What strategies address chromatographic co-elution of 3-butoxy-2-methyl-1-butene with isomers in catalytic studies?
Use two-dimensional GC (GC×GC) with orthogonal phase selectivity or isotope-labeled tracers. For oxidative dehydrogenation experiments, monitor conversion-dependent peak shifts and employ deconvolution algorithms .
Q. How do reaction pathways differ between 3-butoxy-2-methyl-1-butene and simpler alkenes (e.g., 1-butene) in NO3 radical-initiated oxidations?
Compare rate constants using relative rate methods in N2O5−NO3−NO2−air mixtures. For example, trans-2-butene’s reactivity with NO3 is 2–3× higher than 1-butene, suggesting alkoxy group effects on transition states .
Q. What computational approaches improve mechanistic predictions for low-pressure flame structures?
Combine RRKM/master equation simulations with species flux analysis. For 1-butene flames, validate against laminar burning velocity data (300–450 K, 1–5 atm) and adjust H-abstraction rates for tertiary C-H bonds .
Q. How can isotopic labeling elucidate metabolic or abiotic degradation pathways?
Synthesize 13C- or 2H-labeled analogs and track transformation products via high-resolution mass spectrometry. For biodegradation studies, combine stable isotope probing (SIP) with metagenomics to identify microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
